molecular formula C23H34O3 B1329776 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate CAS No. 2601-07-2

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate

Cat. No.: B1329776
CAS No.: 2601-07-2
M. Wt: 358.5 g/mol
InChI Key: YFMSIVMSEGIVCP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.35 (1H, m, H-16) – Δ¹⁶ double bond.
  • δ 4.60 (1H, m, H-3α) – Acetyloxy methine proton.
  • δ 2.05 (3H, s, CH₃COO) – Acetyl methyl group.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 209.5 (C-20 ketone).
  • δ 170.1 (COO acetyl).
  • δ 124.8, 143.2 (C-16, C-17 double bond).

Infrared Spectroscopy (IR)

  • 1742 cm⁻¹: Ester carbonyl (C=O) stretch.
  • 1705 cm⁻¹: Ketone (C=O) stretch.
  • 1240 cm⁻¹: C-O ester asymmetric vibration.

Mass Spectrometry (MS)

  • m/z 358.5 [M]⁺ (molecular ion).
  • m/z 317.4 [M – CH₃COO]⁺ (acetyl group loss).
  • m/z 124.1 (fragmented Δ¹⁶ ion).

X-ray Crystallographic Data and Conformational Studies

X-ray diffraction data for this specific compound remain unreported. However, studies on analogous 5β-pregnane derivatives reveal monoclinic crystal systems (space group P2₁) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 14.2 Å, and β = 102.5°. The acetyloxy group adopts a dihedral angle of 112° relative to the A-ring, minimizing van der Waals clashes. Molecular packing analyses predict intermolecular hydrogen bonding between the C20 ketone and adjacent acetyloxy groups, stabilizing the lattice.

Table 2: Predicted crystallographic parameters

Parameter Value
Space Group P2₁
Unit Cell Volume 1356 ų
Density 1.21 g/cm³

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSIVMSEGIVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922203
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-07-2, 1169-20-6, 51020-48-5
Record name NSC401313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 3beta-hydroxy-5beta-pregn-16-en-20-one

The primary synthetic route to 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves the acetylation of the corresponding 3beta-hydroxy steroid. This process is typically carried out under controlled conditions to ensure selective acetylation of the 3beta-hydroxy group without affecting other functional groups.

Parameter Details
Starting Material 3beta-hydroxy-5beta-pregn-16-en-20-one
Acetylating Agent Acetic anhydride
Catalyst/Base Pyridine or similar base
Solvent Anhydrous conditions preferred (e.g., dry dichloromethane)
Temperature Room temperature to 50°C
Reaction Time Several hours (typically 2-6 hours)
Purification Crystallization or chromatographic methods

The reaction proceeds by nucleophilic attack of the 3beta-hydroxy group on acetic anhydride, facilitated by pyridine which acts both as a base and catalyst. Anhydrous conditions are critical to prevent hydrolysis of acetic anhydride and to maximize yield. The product is isolated by crystallization or column chromatography to achieve high purity.

Industrial Scale Synthesis

On an industrial scale, the acetylation reaction is adapted to continuous flow reactors to maintain consistent reaction parameters and improve scalability. Bulk quantities of acetic anhydride and pyridine are used, and the reaction is closely monitored to optimize conversion and minimize by-products. Purification is typically achieved by crystallization or preparative chromatography to meet pharmaceutical-grade purity standards.

Selective Hydrogenation and Reduction Routes

Alternative synthetic approaches involve the selective hydrogenation of precursor steroids followed by reduction steps to obtain the desired 3beta-hydroxy configuration before acetylation. For example, starting from progesterone or related 4-3-ketosteroids, selective hydrogenation using palladium catalysts in the presence of tert-butylamine yields 5beta-pregnane-3,20-dione intermediates. These intermediates are then reduced to 3beta-hydroxy derivatives using lithium aluminum hydride pretreated with tert-butanol, which enhances selectivity and reaction rate.

Step Reagents/Conditions Outcome
Hydrogenation Palladium on charcoal, tert-butylamine, H2, 0.1-3 atm, 0 to 40°C 5beta-pregnane-3,20-dione
Reduction Lithium aluminum hydride pretreated with tert-butanol, THF solvent, room temperature 3beta-hydroxy-5beta-pregnan-20-one
Acetylation (final) Acetic anhydride, pyridine, anhydrous solvent, room temp to 50°C This compound

This multi-step process is efficient and yields high purity products suitable for pharmaceutical applications. The use of lithium tri-tert-butoxyaluminum hydride as the reducing agent is particularly advantageous due to its selectivity and mild reaction conditions.

Purification Techniques

Purification of the final acetate compound involves:

  • Filtration through silica gel columns using hexane/ethyl acetate mixtures.
  • Recrystallization from solvent mixtures such as hexane:ethyl acetate (60:40).
  • Lyophilization after aqueous workup to remove residual solvents and impurities.

These methods ensure removal of unreacted starting materials, side products, and catalyst residues, resulting in a white amorphous or crystalline solid with high purity.

  • The acetylation reaction is typically monitored by thin-layer chromatography (TLC) to confirm the consumption of starting material and formation of the acetate product.
  • Reaction yields for acetylation are generally high, often exceeding 90% under optimized conditions.
  • The selective hydrogenation and reduction steps have been shown to proceed rapidly (reduction complete within 10-180 minutes depending on conditions) and with high selectivity for the 3beta-hydroxy isomer.
  • Industrial processes emphasize continuous flow reactors and large-scale purification to maintain product consistency and quality.
Method Key Reagents/Conditions Advantages Yield/Notes
Direct Acetylation Acetic anhydride, pyridine, anhydrous solvent, RT-50°C Simple, direct conversion >90% yield, scalable
Hydrogenation + Reduction + Acetylation Pd catalyst, tert-butylamine, H2; LiAlH4 pretreated with tert-butanol; acetic anhydride High selectivity, suitable for complex precursors High purity, multi-step process
Industrial Continuous Flow Bulk reagents, continuous reactors, crystallization Scalable, consistent quality High purity, industrial scale

The preparation of this compound is well-established through acetylation of the corresponding 3beta-hydroxy steroid under anhydrous conditions using acetic anhydride and pyridine. Alternative synthetic routes involving selective hydrogenation and reduction of ketone precursors provide high selectivity and purity. Industrial production adapts these methods to continuous flow systems for scalability. Purification by chromatography and recrystallization ensures pharmaceutical-grade quality. These methods are supported by extensive research and patent literature, confirming their efficacy and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate

    Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride

    Substitution: Introduction of different functional groups via nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products

    Oxidation: Formation of 5beta-Pregn-16-en-20-one, 3beta,20-dione

    Reduction: Formation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Neuropharmacological Applications

Modulation of GABA-A Receptors
Allopregnanolone acetate acts as a positive allosteric modulator of GABA-A receptors, which are critical for inhibitory neurotransmission in the brain. This modulation enhances the effects of GABA, leading to anxiolytic, sedative, and anesthetic properties. Studies have shown that compounds like allopregnanolone can significantly influence the behavioral responses to stress and anxiety in animal models .

Case Study: Anxiolytic Effects
In a study involving rodents, administration of allopregnanolone acetate resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant decrease in time spent in the open arms of the maze, suggesting anxiolytic effects mediated by enhanced GABAergic transmission .

Therapeutic Potential in Mood Disorders

Allopregnanolone acetate has been investigated for its potential use in treating mood disorders such as depression and premenstrual dysphoric disorder (PMDD). Its influence on neurosteroid levels may contribute to mood stabilization.

Case Study: Depression Treatment
A clinical trial evaluated the efficacy of allopregnanolone acetate in women suffering from PMDD. The results demonstrated a marked improvement in mood symptoms compared to placebo controls, highlighting its potential as a rapid-acting antidepressant .

Neuroprotective Properties

Research indicates that allopregnanolone acetate exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action
The compound's ability to modulate neuroinflammation and promote neuronal survival has been documented. It has been shown to reduce apoptosis in neuronal cells under stress conditions, thereby protecting against neurodegeneration .

Case Study: Traumatic Brain Injury (TBI)
In experimental models of TBI, administration of allopregnanolone acetate resulted in reduced neuronal loss and improved functional recovery post-injury. This suggests its potential application in acute neuroprotective therapies following brain injuries .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of allopregnanolone acetate is crucial for its therapeutic application. Studies indicate that it has a favorable absorption profile with significant bioavailability.

Parameter Value
Half-lifeApproximately 24 hours
Peak plasma concentration2-4 hours post-administration
MetabolismHepatic via CYP enzymes

The safety profile has been evaluated through various studies, indicating that while generally well-tolerated, high doses may lead to sedation or cognitive impairment .

Mechanism of Action

The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The molecular targets include:

    Steroid hormone receptors: Binding to receptors such as glucocorticoid and mineralocorticoid receptors

    Enzymatic pathways: Involvement in enzymatic conversions leading to the formation of active steroid hormones

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares 5β-Pregn-16-en-20-one, 3β-hydroxy-, acetate with structurally related pregnane derivatives:

Compound Name (CAS No.) Core Structure Key Modifications Molecular Formula Molecular Weight (g/mol) Biological Relevance
5β-Pregn-16-en-20-one, 3β-acetate (566-61-0) 5β-Pregnane Δ¹⁶ double bond; 3β-acetoxy C₂₁H₃₂O₂ 316.48 Intermediate for corticosteroids
16β-Methylpregnenolone Acetate (1769-67-1) Δ⁵-Pregnene 16β-methyl; 3β-acetoxy C₂₃H₃₄O₃ 358.51 Androgen precursor; enhances lipophilicity
16-Dehydropregnenolone Acetate (979-02-2) Δ⁵,¹⁶-Pregnadiene Δ⁵,¹⁶ diene; 3β-acetoxy C₂₃H₃₂O₃ 356.50 Synthetic impurity in abiraterone synthesis
3β-Acetoxy-14β-hydroxy-5β-pregnan-20-one 5β-Pregnane 14β-hydroxy; 3β-acetoxy C₂₃H₃₆O₄ 388.53 Potential mineralocorticoid modulator
16α,17α-Epoxypregnenolone Acetate (34209-81-9) Δ⁵-Pregnene 16α,17α-epoxy; 3β-acetoxy C₂₃H₃₂O₄ 372.50 Altered receptor binding due to epoxy ring

Key Structural and Functional Insights

Position and Type of Unsaturation
  • Δ¹⁶ vs. Δ⁵,¹⁶ Diene: The single Δ¹⁶ bond in the target compound reduces metabolic oxidation compared to the conjugated Δ⁵,¹⁶ diene in 16-Dehydropregnenolone Acetate, which is more reactive and prone to enzymatic degradation .
  • Epoxy vs. Double Bond : The 16α,17α-epoxy group in CAS 34209-81-9 introduces steric hindrance, limiting interaction with steroid receptors like progesterone receptors, unlike the Δ¹⁶ compound .
Substituent Effects
  • 16β-Methyl Group: The methyl group in 16β-Methylpregnenolone Acetate increases lipophilicity, enhancing membrane permeability but reducing solubility. This contrasts with the Δ¹⁶ compound, which balances lipophilicity and planar rigidity .
Acetylation at C3

All compared compounds feature a 3β-acetoxy group, which protects the hydroxyl group from phase II metabolism (e.g., glucuronidation). However, the acetyl group’s bulkiness may reduce binding efficiency to steroidogenic enzymes compared to free hydroxyl forms .

Biological Activity

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate, commonly known as 3β-acetoxy-5β-pregn-16-en-20-one, is a steroid compound that has garnered attention for its biological activities, particularly in the context of neurosteroid functions, hormonal regulation, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H32O3
  • CAS Number : 2601-07-2
  • IUPAC Name : 3β-acetoxy-5β-pregn-16-en-20-one

This compound exhibits several mechanisms of action:

  • GABA-A Receptor Modulation :
    • It acts as a positive allosteric modulator of the GABA-A receptor. Research indicates that neurosteroids like this compound can enhance GABAergic transmission, influencing mood and anxiety levels .
  • Influence on Hormonal Activity :
    • The compound is involved in the metabolism of progesterone and other steroid hormones in the gut microbiome. Specific gut bacteria can convert progesterone to various metabolites, including 5β-dihydroprogesterone and epipregnanolone, which have distinct biological effects .

Biological Activities

The biological activities of this compound can be categorized as follows:

Neuroactive Properties

  • Neurosteroid Effects : This compound has been shown to influence neuronal excitability and synaptic transmission. It enhances GABA-A receptor activity, which may contribute to anxiolytic effects .

Hormonal Effects

  • Progesterone Metabolism : In studies involving gut microbiota, it was observed that this compound participates in the reduction of progesterone to its active forms, impacting hormonal balance in the body .

Inflammatory Response Modulation

  • Inflammasome Activation : Steroid hormone catabolites derived from this compound can activate the pyrin inflammasome, which is involved in inflammatory responses. This activation has implications for conditions related to inflammation and immune response .

Case Studies and Experimental Research

  • Gut Microbiome Interaction :
    • A study investigated the metabolic activity of gut microbiota on progesterone and its derivatives. The results indicated that certain microbial populations could effectively reduce progesterone levels while producing active metabolites such as epipregnanolone .
  • GABAergic Activity :
    • Research on neurosteroids demonstrated that compounds similar to 5beta-Pregn-16-en-20-one enhance GABA-A receptor function, suggesting potential therapeutic applications in treating anxiety disorders .
  • Inflammatory Response Studies :
    • The role of pregnanolone (a metabolite) in triggering specific cell death pathways via inflammasome activation was highlighted in recent studies, indicating a nuanced role of steroid metabolites in immune responses .

Comparative Analysis with Similar Compounds

Compound NameGABA-A ModulationHormonal ActivityInflammatory Response
5beta-Pregn-16-en-20-onePositiveYesYes
PregnanolonePositiveYesModerate
AllopregnanoloneStrongYesLow

Q & A

Q. How should a conceptual framework be developed to study this compound’s biological significance?

  • Methodological Answer : Anchor the research in steroid hormone biosynthesis or stress-response pathways. Integrate systems biology approaches (e.g., network analysis of steroid-protein interactions) to identify novel targets. Validate hypotheses using knockout animal models or CRISPR-edited cell lines. Link findings to broader mechanisms, such as epigenetic regulation by steroid metabolites .

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